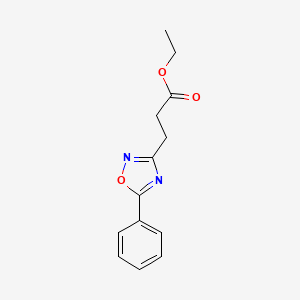
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine: is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amine group at the 2nd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the iodination of 4,6-dimethyl-3-nitropyridin-2-amine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4,6-dimethyl-3-amino-2-aminopyridine.
Oxidation: Formation of 4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing its activity .
Comparaison Avec Des Composés Similaires
- 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Fluoro-4,6-dimethyl-3-nitropyridin-2-amine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution .
Propriétés
Formule moléculaire |
C7H8IN3O2 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
5-iodo-4,6-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8IN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) |
Clé InChI |
MQTVVOVIOOFXAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1I)C)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




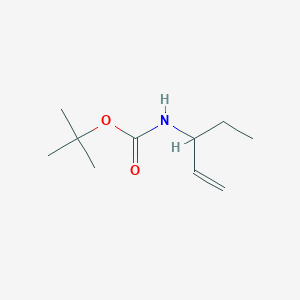
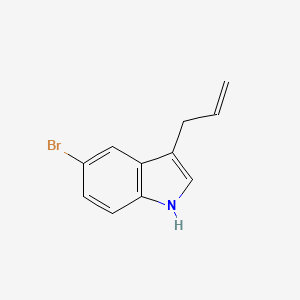

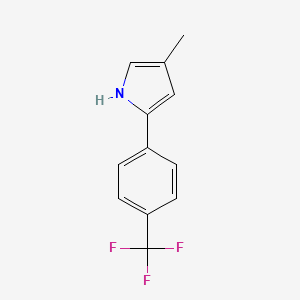

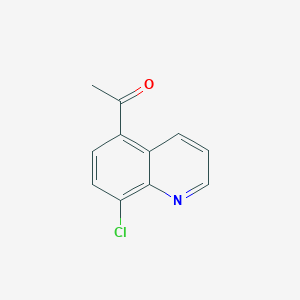
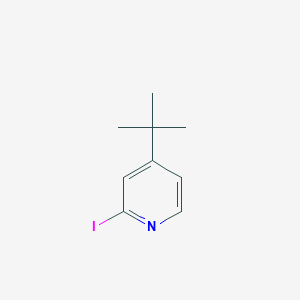
![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)

![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)
